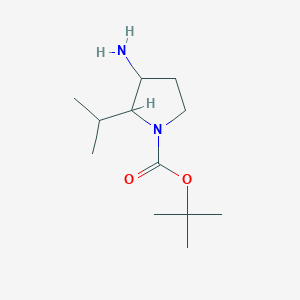

Tert-butyl 3-amino-2-(propan-2-YL)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a propan-2-yl substituent at position 2, and a primary amino group at position 3. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group enhances solubility and stability during synthetic processes, while the amino group enables further functionalization, such as amide coupling or nucleophilic substitution .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-propan-2-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-8(2)10-9(13)6-7-14(10)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 |

InChI Key |

YWJOZLMVSZUWRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(CCN1C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and mixing. The product is then purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate and Analogues

*Calculated based on molecular formula.

Physicochemical and Spectroscopic Data

- NMR Analysis : The target compound’s ¹H NMR would show distinct signals for the NH2 group (~1.5–2.5 ppm) and propan-2-yl methyl groups (~0.8–1.2 ppm). In contrast, the 3-oxo analogue () exhibits a carbonyl peak at ~170 ppm in ¹³C NMR .

- Mass Spectrometry : The molecular ion peak for the target compound (C12H22N2O2) would appear at m/z 226.31, while the 3-chlorophenyl derivative () shows a peak at m/z 296.79, consistent with its higher molecular weight .

Stability and Industrial Relevance

- Stability: The target compound’s amino group may necessitate storage under inert conditions to prevent oxidation, whereas the 3-oxo and aryl-substituted analogues are more stable due to reduced reactivity .

- Applications: Target Compound: Intermediate in peptidomimetics or kinase inhibitors. 3-Oxo Analogue: Precursor for heterocyclic scaffolds (e.g., pyrrolidinones) . Aryl Derivatives: Used in cross-coupling reactions for bioactive molecule synthesis .

Biological Activity

Tert-butyl 3-amino-2-(propan-2-YL)pyrrolidine-1-carboxylate, also known as tert-butyl (2R,3S)-3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula: C12H24N2O2

- Molecular Weight: 228.33 g/mol

- IUPAC Name: tert-butyl (2R,3S)-3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate

- CAS Number: 1289385-05-2

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with isopropylamine and pyrrolidine derivatives. The process generally includes steps such as:

- Formation of the Pyrrolidine Ring: Utilizing pyrrolidine and isopropylamine.

- Carbamate Protection: Protecting the amine group with a tert-butoxycarbonyl (BOC) group.

- Final Deprotection: Removing the BOC group to yield the final product.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, in a study involving A549 human lung adenocarcinoma cells, various derivatives were tested for cytotoxic effects. The results showed that certain structural modifications led to enhanced activity compared to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A549 |

| Cisplatin | 10 | A549 |

The above table illustrates that while both compounds exhibit cytotoxicity, the specific structure of this compound contributes to its unique activity profile.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects associated with this compound. Research has shown that certain pyrrolidine derivatives can modulate neurotransmitter levels and provide protection against neurodegenerative conditions .

Case Studies

-

Case Study on Anticancer Activity:

A study conducted on a series of pyrrolidine derivatives found that those with an isopropylamino substitution demonstrated improved selectivity towards cancer cells over normal cells. The compound was tested against various cancer cell lines, demonstrating a promising therapeutic index . -

Neuroprotective Mechanism:

Another investigation focused on the neuroprotective mechanisms of related pyrrolidine compounds highlighted their ability to inhibit apoptosis in neuronal cells under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.